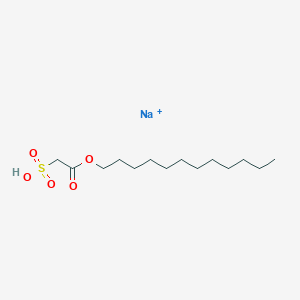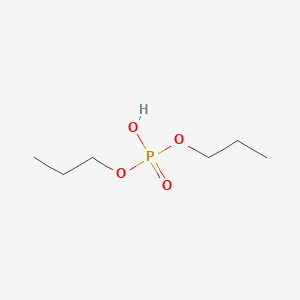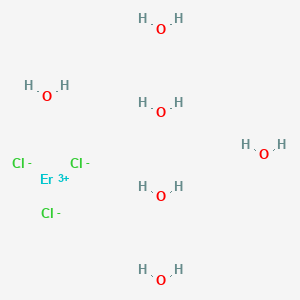
Hexadecanoic-d31 acid
Overview
Description
Mechanism of Action
Target of Action
Hexadecanoic-d31 acid, also known as Palmitic acid-d31, is an isotopic analogue of palmitic acid . Palmitic acid is a saturated fatty acid that is widely present in nature, commonly found in palm oil and other vegetable oils
Mode of Action
It is known that palmitic acid-d31 can be used in the synthesis of saturated and unsaturated fatty acids . It is also used in the quantitative determination of fatty acids from plastic labware .
Biochemical Pathways
In a co-culture system of S. cerevisiae and E. coli, it was found that hexadecanoic acid (palmitic acid) promotes oxidative stress tolerance of S. cerevisiae cells . The co-cultured E. coli could enhance S. cerevisiae cell viability through improving its membrane stability and reducing the oxidized lipid level . Exogenous addition of hexadecanoic acid did suggest its contribution to higher oxidative stress tolerance of S. cerevisiae .
Result of Action
It is known that the compound can contribute to higher oxidative stress tolerance ofS. cerevisiae .
Action Environment
It is known that the compound is stable under normal conditions .
Biochemical Analysis
Biochemical Properties
The biochemical properties of Hexadecanoic-d31 acid are similar to those of regular palmitic acid It interacts with various enzymes, proteins, and other biomolecules in the body
Cellular Effects
The cellular effects of this compound are not well-documented. It is known that palmitic acid, the non-deuterated form of this compound, can influence cell function. For instance, it has been shown to induce the expression of glucose-regulated protein 78 (GRP78) and CCAAT/enhancer binding protein homologous protein (CHOP) in mouse granulosa cells
Temporal Effects in Laboratory Settings
It is known that palmitic acid can contribute to the oxidative stress tolerance of yeast cells over time
Metabolic Pathways
This compound is expected to be involved in similar metabolic pathways as palmitic acid. Palmitic acid is involved in several metabolic pathways, including fatty acid biosynthesis, fatty acid elongation, and fatty acid degradation
Preparation Methods
Synthetic Routes and Reaction Conditions
Palmitic Acid-d31 can be synthesized through the deuteration of palmitic acid. The process involves the replacement of hydrogen atoms with deuterium atoms using deuterium gas (D2) under specific reaction conditions. The reaction typically requires a catalyst such as palladium on carbon (Pd/C) and is carried out under high pressure and temperature to ensure complete deuteration .
Industrial Production Methods
Industrial production of Palmitic Acid-d31 follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to achieve efficient deuteration. The product is then purified using techniques such as distillation and recrystallization to obtain high-purity Palmitic Acid-d31 .
Chemical Reactions Analysis
Types of Reactions
Palmitic Acid-d31 undergoes various chemical reactions, including:
Oxidation: Palmitic Acid-d31 can be oxidized to produce corresponding ketones and aldehydes.
Reduction: It can be reduced to form alcohols.
Substitution: The carboxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are employed for substitution reactions.
Major Products Formed
Oxidation: Produces ketones and aldehydes.
Reduction: Forms alcohols.
Substitution: Results in the formation of esters and amides.
Scientific Research Applications
Palmitic Acid-d31 has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
Hexadecanoic acid: The non-deuterated form of Palmitic Acid-d31.
Stearic acid-d35: Another deuterated fatty acid with a longer carbon chain.
Myristic acid-d27: A deuterated fatty acid with a shorter carbon chain.
Uniqueness
Palmitic Acid-d31 is unique due to its specific deuteration pattern, which provides a distinct mass shift in mass spectrometry. This makes it an ideal internal standard for the quantification of palmitic acid and other fatty acids in complex mixtures .
Properties
IUPAC Name |
2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,16-hentriacontadeuteriohexadecanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H32O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18/h2-15H2,1H3,(H,17,18)/i1D3,2D2,3D2,4D2,5D2,6D2,7D2,8D2,9D2,10D2,11D2,12D2,13D2,14D2,15D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPCSVZSSVZVIGE-SAQPIRCFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H32O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10583617 | |
| Record name | (~2~H_31_)Hexadecanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10583617 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
39756-30-4 | |
| Record name | (~2~H_31_)Hexadecanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10583617 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Palmitic d31 acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Why is Palmitic acid-d31 (Hexadecanoic-d31 acid) used in biological research?
A: Palmitic acid-d31 is a deuterated form of palmitic acid, a common saturated fatty acid. The deuterium labeling allows researchers to track its uptake and metabolism within cells and organisms using vibrational spectroscopic techniques like Fourier transform infrared (FTIR) microspectroscopy [, ]. This is because the C-D bond vibrates at a different frequency than the C-H bond, creating a distinct spectral signature.
Q2: Can you elaborate on the applications of Palmitic acid-d31 in studying lipid interactions?
A: One application is the investigation of lipid transfer between different cell types. For instance, researchers used Palmitic acid-d31 to directly demonstrate the transfer of lipids from adipocytes to prostate cancer cells []. By loading adipocytes with Palmitic acid-d31 and co-culturing them with prostate cancer cells, the researchers could track the movement of the labeled fatty acid using FTIR microspectroscopy. This provided evidence for the direct transfer of lipids, supporting the hypothesis that adipocytes can fuel cancer cell growth.
Q3: How does the use of Palmitic acid-d31 in live cell imaging benefit from advances in microscopy?
A: Recent advancements in microscopy techniques, such as femtosecond stimulated Raman loss (fSRL) microscopy, have significantly enhanced the sensitivity of vibrational imaging []. This technique, coupled with the use of Palmitic acid-d31, allows for real-time, bond-selective imaging of lipid dynamics within living cells with minimal photodamage. For example, researchers used fSRL microscopy and Palmitic acid-d31 to visualize the distribution of the labeled fatty acid inside live cells and even perform 3D sectioning of fat storage in live C. elegans [].
Q4: What are the challenges associated with live cell imaging using FTIR microspectroscopy, and how can they be addressed?
A: Live cell imaging with FTIR microspectroscopy faces challenges due to the strong infrared absorbance of water and maintaining cell viability outside a controlled environment []. Researchers developed a simple dynamic flow system that allows for prolonged sample viability during measurement, extending the observation window to at least 24 hours []. This system facilitates the study of dynamic processes like Palmitic acid-d31 uptake at different time points and opens possibilities for investigating drug-cell interactions and other cellular responses.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[5-(5-nitrofuran-2-yl)-1H-1,2,4-triazol-3-yl]acetamide](/img/structure/B154665.png)










![Zinc dibutyl bis[[[3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl]methyl]phosphonate]](/img/structure/B154690.png)


